molecular formula C19H14N2O5S B2961467 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 681170-68-3

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2961467
CAS No.: 681170-68-3
M. Wt: 382.39
InChI Key: CUHOLZBVSBCXCB-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at the 4-position with a 2H-1,3-benzodioxol-5-yl group and at the 2-position with a carboxamide linkage to a 2,3-dihydro-1,4-benzodioxine ring. The benzodioxol moiety (a methylenedioxy-substituted benzene) and the benzodioxine ring (a fused 1,4-dioxane-benzene system) contribute to its unique electronic and steric properties, which may influence pharmacological activity, solubility, and metabolic stability .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c22-18(17-8-23-13-3-1-2-4-15(13)26-17)21-19-20-12(9-27-19)11-5-6-14-16(7-11)25-10-24-14/h1-7,9,17H,8,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHOLZBVSBCXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzodioxole and thiazole intermediates. The benzodioxole intermediate can be synthesized through the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The thiazole intermediate is then synthesized through a condensation reaction with appropriate reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit mitochondrial membrane potential, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences between the target compound and structurally related analogs from the evidence:

Compound Name Thiazole Substituent Carboxamide Group Heterocyclic Systems Key Structural Variations References
Target Compound 4-(2H-1,3-Benzodioxol-5-yl) 2,3-Dihydro-1,4-benzodioxine-2-carboxamide Thiazole, Benzodioxol, Benzodioxine Benzodioxol at thiazole C4; fused benzodioxine -
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide 5-(4-Methylbenzoyl) Cyclopropanecarboxamide Thiazole, Benzodioxol, Cyclopropane Methylbenzoyl at thiazole C5; cyclopropane
N-[4-(4-Acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide 4-(4-Acetamidophenyl) Pyrrolidine-3-carboxamide Thiazole, Benzodioxine, Pyrrolidine Acetamidophenyl at thiazole C4; pyrrolidine
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-Methyl Pyrrolidine-3-carboxamide Thiazole, Benzodioxine, Pyrrolidine Methyl at thiazole C5; pyrrolidine
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2,4-oxadiazole-5-carboxamide (2H-1,3-Benzodioxol-5-yl)methyl 1,2,4-Oxadiazole-5-carboxamide Oxadiazole, Benzodioxol, Benzoxazine Oxadiazole core; benzoxazine substituent

Key Observations:

Substituent Effects on Thiazole: The benzodioxol group at C4 (target) enhances aromaticity and lipophilicity compared to methylbenzoyl () or acetamidophenyl () groups. The latter may improve hydrogen-bonding capacity due to the acetamido moiety .

Carboxamide Variations: The benzodioxine-carboxamide in the target compound offers rigidity and planar geometry, contrasting with the pyrrolidine-3-carboxamide in –7, which introduces conformational flexibility and a ketone for polar interactions .

Heterocyclic Systems :

  • Replacing thiazole with oxadiazole () alters electronic properties; oxadiazoles are more electronegative, influencing solubility and binding kinetics .

Biological Activity

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various biological systems and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H13N3O6S
Molecular Weight399 Da
LogP3.85
Polar Surface Area113 Å
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The compound's mechanism of action is primarily linked to its interaction with specific protein kinases. Research indicates that thiazole derivatives often exhibit significant inhibitory activity against various kinases, which are crucial in cellular signaling pathways. For instance, a study demonstrated that compounds similar to those containing the thiazole moiety inhibited DYRK1A (dual-specificity tyrosine-regulated kinase 1A), a target implicated in neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Recent studies have explored the anticancer potential of benzodioxol derivatives, including those structurally related to this compound. For example, derivatives exhibited significant cytotoxicity against various cancer cell lines. The compound's structural components suggest it may possess similar properties:

  • In vitro studies have shown that certain benzodioxol derivatives can inhibit cell proliferation in several cancer cell lines such as MDA-MB 231 and HCT116 .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes critical in metabolic pathways:

  • Alpha-amylase Inhibition : Compounds related to benzodioxoles have demonstrated potent inhibition of alpha-amylase (IC50 values ranging from 0.68 µM to 0.85 µM), suggesting potential applications in managing diabetes .

Case Studies

  • Neuroprotection : A study indicated that thiazole-based compounds could protect neuronal cells by inhibiting DYRK1A activity. This suggests a therapeutic avenue for treating Alzheimer's disease .
  • Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice revealed that certain derivatives significantly lowered blood glucose levels, indicating potential as antidiabetic agents .

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